[bromo(isocyanato)methyl]benzene

lithium‑ion battery overcharge protection electrochemical polymerization

[bromo(isocyanato)methyl]benzene (CAS 81428-19-5), also referred to as α‑bromo‑benzyl isocyanate, 4‑bromobenzyl isocyanate, or Br‑BIC, is a para‑bromo‑substituted benzyl isocyanate building block with the molecular formula C₈H₆BrNO. It belongs to the class of polymerizable aromatic isocyanates and is supplied as a liquid with a purity of 98 % (GC), a density of 1.514 g mL⁻¹ at 25 °C, a boiling point of 266 °C (lit.), and a refractive index n20/D = 1.571.

Molecular Formula C8H6BrNO
Molecular Weight 212
CAS No. 81428-19-5
Cat. No. B6251876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[bromo(isocyanato)methyl]benzene
CAS81428-19-5
Molecular FormulaC8H6BrNO
Molecular Weight212
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[bromo(isocyanato)methyl]benzene CAS 81428-19-5 — A Brominated Benzyl Isocyanate for Overcharge Protection and Dual-Reactivity Synthesis


[bromo(isocyanato)methyl]benzene (CAS 81428-19-5), also referred to as α‑bromo‑benzyl isocyanate, 4‑bromobenzyl isocyanate, or Br‑BIC, is a para‑bromo‑substituted benzyl isocyanate building block with the molecular formula C₈H₆BrNO [1]. It belongs to the class of polymerizable aromatic isocyanates and is supplied as a liquid with a purity of 98 % (GC), a density of 1.514 g mL⁻¹ at 25 °C, a boiling point of 266 °C (lit.), and a refractive index n20/D = 1.571 .

Why Benzyl Isocyanate and Other Halogen‑Free Analogs Cannot Substitute [bromo(isocyanato)methyl]benzene for Lithium‑Ion Battery Overcharge Protection


The para‑bromo substituent is the structural determinant that enables electrochemical polymerization at a well‑defined cathode potential, a property that is absent in the non‑halogenated benzyl isocyanate (BIC) [1]. While the isocyanate moiety alone provides reactivity toward nucleophiles, it is the electron‑withdrawing bromine that tunes the oxidation potential to 5.5 V versus Li/Li⁺, triggering in‑situ film formation that shuts down overcharge [1]. Replacing Br‑BIC with BIC, 4‑fluorobenzyl isocyanate, or 4‑chlorobenzyl isocyanate therefore forfeits the quantifiable overcharge‑protection functionality that has been experimentally validated.

Quantitative Differentiation Evidence for [bromo(isocyanato)methyl]benzene Versus Closest Analogs


Electrochemical Polymerization at 5.5 V Enables Unique Overcharge Protection — Direct Comparison with Benzyl Isocyanate

In a direct head‑to‑head study, 4‑bromobenzyl isocyanate (Br‑BIC) electrochemically polymerized at 5.5 V (vs. Li/Li⁺) to form an overcharge‑inhibiting insulating film on the cathode surface, while benzyl isocyanate (BIC) did not exhibit this polymerization behavior under identical conditions [1]. The film formation was confirmed by in‑situ FTIR spectroscopy and overcharge cycling tests using MCMB/LiCoO₂ cells [1].

lithium‑ion battery overcharge protection electrochemical polymerization cathode film

Physical Property Differentiation — Density, Boiling Point, and Refractive Index Versus Benzyl, 4‑Fluorobenzyl, and 4‑Chlorobenzyl Isocyanates

Br‑BIC exhibits a density of 1.514 g mL⁻¹ at 25 °C , which is substantially higher than that of benzyl isocyanate (1.078 g mL⁻¹) , 4‑fluorobenzyl isocyanate (1.186 g mL⁻¹) , and 4‑chlorobenzyl isocyanate (1.265 g mL⁻¹) . Its boiling point (266 °C) and refractive index (n20/D = 1.571) also differ markedly, enabling straightforward analytical discrimination in quality‑control and formulation contexts.

physicochemical properties electrolyte formulation density refractive index

Synergistic SEI‑Formation Behavior on Graphite in Propylene Carbonate Electrolytes

Both Br‑BIC and benzyl isocyanate (BIC) suppress propylene carbonate co‑intercalation into graphite anodes and promote beneficial solid electrolyte interphase (SEI) formation when used at 2 wt. % in 1 M LiPF₆/EC:DMC electrolyte [1]. Because Br‑BIC additionally delivers the overcharge polymerization function described above, it provides a dual‑function advantage (SEI improvement + overcharge protection) in a single additive, whereas BIC contributes only to SEI quality [1].

solid electrolyte interphase graphite anode propylene carbonate co‑intercalation suppression

Bromine as a Synthetic Handle — Expanded Derivatization Scope Versus Non‑Halogenated Benzyl Isocyanates

The para‑bromine substituent in Br‑BIC serves as a leaving group for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig), enabling post‑functionalization of the aromatic ring after initial isocyanate‑based urea or carbamate formation. Non‑halogenated benzyl isocyanate (BIC) lacks this orthogonal synthetic handle, limiting its utility to reactions involving only the isocyanate group [1]. While specific comparative yield data for Br‑BIC in cross‑coupling are not yet published, the presence of the C–Br bond is a well‑established synthetic advantage over BIC, 4‑F‑BIC, and 4‑Cl‑BIC (the latter two being less reactive in oxidative addition) [2].

cross‑coupling medicinal chemistry urea synthesis building block

High‑Value Application Scenarios for [bromo(isocyanato)methyl]benzene Based on Verified Differentiation Evidence


Overcharge Protection Additive for High‑Voltage Lithium‑Ion Battery Electrolytes

Br‑BIC is the only benzyl isocyanate derivative demonstrated to electrochemically polymerize at 5.5 V (vs. Li/Li⁺) and form an overcharge‑inhibiting cathode film [1]. Battery manufacturers developing cells with upper cutoff voltages above 4.5 V should prioritize Br‑BIC over BIC to obtain intrinsic overcharge shutdown capability without additional electrolyte components.

Dual‑Function SEI‑Former for Graphite Anodes in Propylene Carbonate‑Based Electrolytes

When used at 2 wt. % in 1 M LiPF₆/EC:DMC, Br‑BIC both suppresses PC co‑intercalation into graphite and provides overcharge protection, a dual benefit that BIC cannot match [1]. This makes Br‑BIC a preferred additive for PC‑rich electrolyte formulations where both SEI quality and safety are critical.

Orthogonal Building Block for Sequential Urea/Carbamate Synthesis and Cross‑Coupling Diversification

The isocyanate group reacts with amines to form ureas or with alcohols to form carbamates, while the para‑bromine atom remains available for subsequent Pd‑catalyzed cross‑coupling [1][2]. This orthogonal reactivity enables medicinal chemists to build complex, diversely substituted scaffolds in fewer steps compared to using non‑halogenated BIC or less reactive 4‑F‑/4‑Cl‑analogs.

Physicochemical Reference Standard for Density‑Based Quality Control of Halogenated Isocyanates

With its high density (1.514 g mL⁻¹) and distinct refractive index (n20/D = 1.571), Br‑BIC can serve as a convenient gravimetric or refractometric standard for quality‑control laboratories that handle multiple halogenated benzyl isocyanates , enabling rapid identity confirmation without the need for chromatographic methods.

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